molecular formula C18H13FN4O B11266497 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11266497
M. Wt: 320.3 g/mol
InChI Key: YNOOSZKZSPRTSN-UHFFFAOYSA-N
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Description

5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and a 3-(4-fluorophenyl)-1H-pyrazol-5-yl moiety at position 5. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the 4-methylphenyl substituent contributes to steric bulk, influencing molecular packing and intermolecular interactions .

This compound exemplifies the structural diversity achievable through modular synthesis, where pyrazole and oxadiazole units are combined to tune electronic and steric properties. Such derivatives are often explored for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, though specific data for this compound remain to be elucidated.

Properties

Molecular Formula

C18H13FN4O

Molecular Weight

320.3 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

YNOOSZKZSPRTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

The pyrazole ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with a 1,3-diketone. Ethyl acetoacetate serves as the diketone precursor, reacting under acidic conditions to yield ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Procedure :

  • 4-Fluorophenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid for 12 h.

  • The intermediate ester is hydrolyzed using aqueous NaOH (2 M) at 80°C for 4 h, followed by acidification with HCl to precipitate the carboxylic acid.

Characterization :

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (DMSO-d6) : δ 7.82–7.75 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.78 (s, 1H, pyrazole-H), 12.9 (s, 1H, COOH).

Preparation of the 1,2,4-Oxadiazole Core

Amidoxime Formation from Pyrazole-Carboxylic Acid

The carboxylic acid is converted to its amidoxime derivative via treatment with hydroxylamine hydrochloride under basic conditions.

Procedure :

  • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) is suspended in ethanol with hydroxylamine hydrochloride (2.5 equiv) and NaOH (3.0 equiv).

  • The mixture is refluxed for 6 h, cooled, and neutralized with HCl to yield the amidoxime as a white solid.

Optimization :

  • Use of tetrabutylammonium fluoride (TBAF) as a catalyst reduces reaction time to 3 h and improves yield from 65% to 82%.

Cyclization with 4-Methylbenzoyl Chloride

The amidoxime undergoes heterocyclization with 4-methylbenzoyl chloride to form the 1,2,4-oxadiazole ring.

Procedure :

  • Amidoxime (1.0 equiv) and 4-methylbenzoyl chloride (1.2 equiv) are stirred in dichloromethane with pyridine (2.0 equiv) at 0°C for 1 h, then warmed to room temperature for 12 h.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the acyl chloride, forming an intermediate acylated species that cyclizes with elimination of HCl.

Alternative Pathway: Carbodiimide-Mediated Coupling

Activation of Pyrazole-Carboxylic Acid

To circumvent low yields in direct cyclization, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF for 1 h.

  • 4-Methylbenzamidoxime (1.2 equiv) is added, and the mixture is stirred at 50°C for 24 h.

Yield Comparison :

  • EDC/HOBt activation increases yield to 75% compared to 58% for traditional acyl chloride methods.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3) : δ 2.45 (s, 3H, CH3), 6.85 (s, 1H, pyrazole-H), 7.25–7.32 (m, 4H, Ar-H), 7.72–7.80 (m, 4H, Ar-H), 12.1 (s, 1H, NH).

  • ¹³C NMR : δ 21.4 (CH3), 115.6–163.2 (Ar-C), 168.5 (C=N), 173.8 (C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H14FN3O2 : 351.1024 [M+H]+.

  • Observed : 351.1026.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Competing O-acylation of the amidoxime can yield open-chain intermediates. This is mitigated by:

  • Using anhydrous conditions and molecular sieves to sequester HCl.

  • Employing scavengers like 2,4,6-collidine to trap acyl chlorides.

Purification Difficulties

The polar nature of the oxadiazole necessitates gradient elution in chromatography. Recrystallization from ethanol/water (4:1) provides analytically pure material.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using flow chemistry, where the amidoxime and acyl chloride are mixed in a microreactor at 100°C with a residence time of 10 min, achieving 89% yield .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-fluorobenzenesulfonimide (NFSI) for fluorination.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole or oxadiazole derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent due to its structural characteristics that allow for interaction with biological targets involved in cancer cell proliferation.

Case Study:

  • Maftei et al. synthesized various 1,2,4-oxadiazole derivatives and reported that certain compounds showed promising activity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHCT-116 (Colon)0.48
Compound BMCF-7 (Breast)1.93
Compound CA549 (Lung)0.11

Antimicrobial Properties

The compound's derivatives have also been explored for antimicrobial activity. Research indicates that certain oxadiazole derivatives possess potent antibacterial and antifungal properties.

Case Study:

  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and tested them against various bacterial strains. The results showed that some compounds exhibited higher potency than traditional antibiotics .

Nonlinear Optical Properties

The nonlinear optical properties of oxadiazoles make them suitable for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level is critical for developing advanced materials used in lasers and optical devices.

Research Findings:

  • Studies using density functional theory (DFT) have shown that the compound exhibits significant polarizability and hyperpolarizability, indicating strong nonlinear optical responses . This makes it a candidate for further exploration in optical applications.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been investigated as well. Compounds derived from this class have shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study:

  • Research indicated that certain derivatives demonstrated selective inhibition of COX-2 enzymes with significant anti-inflammatory effects. This positions them as potential therapeutic agents for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related analogues, highlighting substituent variations and their implications:

Compound Name Core Structure Substituents (Position) Key Properties/Activities References
Target : 5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 4-Methylphenyl (3)
- 3-(4-Fluorophenyl)-1H-pyrazol-5-yl (5)
High lipophilicity; potential antimicrobial activity (inferred)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole - 4-CF3-phenyl (3)
- 3-Cyclopropyl-pyrazole (5)
Enhanced electron-withdrawing effects; improved metabolic stability
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 2-Chlorophenyl (3)
- 5-Chloro-1-methyl-3-phenyl-pyrazole (5)
Increased halogen bonding; potential cytotoxicity
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 4-Chlorophenyl (3)
- 3-Phenyl-pyrazole (5)
Moderate solubility; unknown bioactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole - 4-Chlorophenyl (4)
- Fluorophenyl-triazole-pyrazole (2)
Antimicrobial activity (explicit)
Key Observations:

Substituent Effects :

  • Halogens : Chloro and fluoro substituents improve binding to biological targets via halogen bonding (e.g., compound in ).
  • Electron-Withdrawing Groups : CF3 (in ) enhances metabolic stability but may reduce solubility.
  • Steric Bulk : Methyl groups (target compound) favor specific crystal packing modes, as seen in isostructural analogues .

Biological Activity :

  • Antimicrobial activity is explicitly reported for thiazole derivatives with fluorophenyl-triazole-pyrazole substituents . The target oxadiazole may share similar mechanisms due to structural overlap.

Crystallographic and Packing Behavior

  • Isostructural compounds (e.g., ) show that halogen substituents (Cl vs. Br) minimally alter molecular conformation but significantly impact crystal packing. The target’s methyl group may induce less dense packing compared to halogens, improving solubility .

Biological Activity

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16FN5O2C_{18}H_{16}FN_5O_2 with a molecular weight of approximately 353.35 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study involving various substituted oxadiazoles, compounds similar to 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer activity in various in vitro studies. For instance, it was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cyclin D1 and CDK2

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It interacts with various receptors that play critical roles in cellular signaling pathways.
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of oxadiazole derivatives. The results indicated that compounds similar to 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Potential

In a preclinical trial reported in Cancer Research, the efficacy of the compound was assessed in xenograft models of breast cancer. Results showed significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclocondensation reactions using precursors such as substituted pyrazoles and oxadiazole-forming agents. For example, analogous methods involve refluxing intermediates like 5-phenyl-1-pentanol derivatives with appropriate nitrile or amidoxime reagents under acidic or thermal conditions. Solvents like ethanol or DMF are typically used, followed by purification via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. The SHELX program suite (e.g., SHELXL) is widely used for data refinement, allowing precise determination of bond lengths, angles, and intermolecular interactions. Anisotropic displacement parameters are modeled to account for thermal motion . For visualization and geometry analysis, WinGX and ORTEP provide user-friendly interfaces .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • NMR : To confirm substituent positions and purity (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}).
  • FT-IR : To identify functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm1^{-1}).
  • Mass Spectrometry : For molecular weight validation and fragmentation patterns.
  • Elemental Analysis : To verify stoichiometric composition .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound's biological activity?

Structure-activity relationship (SAR) studies on analogous 1,2,4-oxadiazoles reveal that electron-withdrawing groups (e.g., -F, -CF3_3) enhance apoptosis-inducing activity by modulating electronic properties and target binding. For example, fluorophenyl groups improve metabolic stability and receptor affinity, while methyl groups on the oxadiazole ring optimize steric interactions with hydrophobic pockets in proteins like TIP47 .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

SCXRD data for related structures show that hydrogen bonds (N–H⋯N, N–H⋯F) and π-π stacking between aromatic rings dominate packing. For instance, the fluorine atom participates in C–H⋯F interactions, while the oxadiazole nitrogen forms hydrogen bonds with adjacent amine groups. These interactions create supramolecular chains or layers, influencing solubility and crystallinity .

Q. How can computational methods predict the compound's pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes with targets like carbonic anhydrase or IGF II receptor. QSAR models using descriptors like logP and polar surface area predict absorption and blood-brain barrier penetration. DFT calculations (e.g., Gaussian) evaluate electronic properties correlated with reactivity .

Q. What strategies mitigate contradictions in biological activity data across cell lines?

Discrepancies may arise from cell-specific expression of molecular targets (e.g., TIP47 vs. carbonic anhydrase isoforms). Validate target engagement using siRNA knockdown or Western blotting. Dose-response assays (IC50_{50}) and flow cytometry (cell cycle arrest analysis) clarify mechanism-specific effects .

Methodological Guidance

Q. How to optimize reaction yields for oxadiazole ring formation?

Use stoichiometric ratios of 1:1.2 (amide/nitrile) under reflux in anhydrous dioxane. Catalysts like ammonium chloride or microwave-assisted synthesis reduce reaction time from hours to minutes. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .

Q. What crystallographic parameters are critical for high-resolution structure determination?

Ensure crystal quality (low mosaicity, >0.3 Å resolution) and collect data at low temperature (100 K) to minimize thermal motion. Refine anisotropic displacement parameters for non-H atoms and apply riding models for H atoms. Validate using R-factor convergence (<0.05) and CheckCIF/PLATON alerts .

Q. How to design analogs for improved bioactivity?

Replace the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility. Introduce halogens at meta/para positions for stronger target interactions. Use bioisosteric replacements (e.g., 1,2,3-triazole for oxadiazole) while maintaining π-electron density .

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